molecular formula C18H17FN2O4S2 B2535442 (E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide CAS No. 896303-06-3

(E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide

Cat. No.: B2535442
CAS No.: 896303-06-3
M. Wt: 408.46
InChI Key: IAVVLECAZMAFCA-CZIZESTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C18H17FN2O4S2 and its molecular weight is 408.46. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

A study by Pişkin et al. (2020) introduced a new zinc phthalocyanine derivative with potential for photodynamic therapy (PDT). This compound has excellent fluorescence properties, high singlet oxygen quantum yield, and is deemed suitable for Type II photodynamic therapy mechanisms, making it a promising candidate for cancer treatment Pişkin, Canpolat, & Öztürk, 2020.

Fluorescent Dyes for Imaging

Witalewska et al. (2019) explored N-ethoxycarbonylpyrene- and perylene thioamides as precursors for synthesizing a range of fluorescent dyes. These dyes exhibit fluorescence across a broad spectrum (412–672 nm) and include compounds with dual fluorescence capabilities, potentially useful for imaging and sensor applications Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019.

Antimicrobial Agents

Liaras et al. (2011) synthesized and evaluated the antimicrobial activity of novel (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones. These compounds showed potent activity against a range of Gram-positive, Gram-negative bacteria, and fungi, suggesting potential as antimicrobial agents Liaras, Geronikaki, Glamočlija, Ćirić, & Soković, 2011.

Sulfonamides and Carbonic Anhydrase Inhibition

Kucukoglu et al. (2016) synthesized a series of polymethoxylated-pyrazoline benzene sulfonamides and investigated their cytotoxic activities and carbonic anhydrase inhibitory effects. Despite lower tumor selectivity compared to reference compounds, the trimethoxy derivatives were highlighted for further investigation due to their selectivity and superior carbonic anhydrase inhibitory activity Kucukoglu, Oral, Aydin, Yamali, Algul, Sakagami, Gulcin, Supuran, & Gul, 2016.

Properties

IUPAC Name

N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O4S2/c1-25-9-8-21-15-7-6-13(19)11-16(15)26-18(21)20-17(22)12-4-3-5-14(10-12)27(2,23)24/h3-7,10-11H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVVLECAZMAFCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC(=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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